molecular formula C9H13N3O3 B5177216 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol CAS No. 72704-63-3

5-(4-Morpholinylmethyl)-2,4-pyrimidinediol

Cat. No.: B5177216
CAS No.: 72704-63-3
M. Wt: 211.22 g/mol
InChI Key: MCFFNLIPFGEAOH-UHFFFAOYSA-N
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Description

5-(4-Morpholinylmethyl)-2,4-pyrimidinediol is a heterocyclic organic compound that features both morpholine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. The presence of both morpholine and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol typically involves the reaction of 4-morpholinylmethylamine with a suitable pyrimidine precursor. One common method involves the condensation of 4-morpholinylmethylamine with 2,4-dihydroxypyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(4-Morpholinylmethyl)-2,4-pyrimidinediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine or morpholine derivatives .

Scientific Research Applications

5-(4-Morpholinylmethyl)-2,4-pyrimidinediol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Morpholinylmethyl)-2,4-pyrimidinediol stands out due to the combination of morpholine and pyrimidine rings, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c13-8-7(5-10-9(14)11-8)6-12-1-3-15-4-2-12/h5H,1-4,6H2,(H2,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFFNLIPFGEAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223006
Record name 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72704-63-3
Record name 5-(4-Morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072704633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002607973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-MORPHOLINYLMETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20DE5GXO76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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